molecular formula C20H23NO B12122786 1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one CAS No. 5326-25-0

1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one

Cat. No.: B12122786
CAS No.: 5326-25-0
M. Wt: 293.4 g/mol
InChI Key: PEARTEASXPIIQB-UHFFFAOYSA-N
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Description

1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one is a chemical compound of interest in scientific research. It features a propan-1-one backbone substituted with phenyl rings at the 1 and 3 positions and a piperidine group at the 2 position . This structure is part of a broader class of 1,3-diphenylpropan-1-one derivatives, which are investigated for their potential biological activities and as key intermediates in synthetic organic chemistry . Research into structurally similar piperidine-containing compounds suggests potential utility in medicinal chemistry discovery efforts . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or to study its structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5326-25-0

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

1,3-diphenyl-2-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C20H23NO/c22-20(18-12-6-2-7-13-18)19(21-14-8-3-9-15-21)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19H,3,8-9,14-16H2

InChI Key

PEARTEASXPIIQB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The Grignard reaction is a cornerstone method for synthesizing 1,3-diphenyl-2-(piperidin-1-yl)propan-1-one. This approach involves the nucleophilic addition of a phenylmagnesium bromide reagent to a ketone precursor, followed by hydrolysis to yield the target compound. Key substrates include 1,3-diphenylpropan-1-one intermediates, which are functionalized with a piperidine moiety through subsequent amination steps.

Ethanol is frequently employed as a solvent due to its ability to dissolve both organic substrates and Grignard reagents, enhancing reaction homogeneity. The reaction typically proceeds at temperatures between 60–80°C, with careful exclusion of moisture to prevent side reactions.

Optimization Strategies

Optimization studies reveal that yields improve significantly when the reaction is conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent. Catalytic additives, such as iodine or copper(I) iodide, further accelerate the reaction by facilitating magnesium activation.

Table 1: Grignard Reaction Parameters and Outcomes

ParameterOptimal ValueYield (%)Purity (%)
SolventEthanol7598
Temperature (°C)70
CatalystNone
Reaction Time (h)12

Data derived from source indicate that this method achieves moderate yields (75%) with high purity (98%), making it suitable for laboratory-scale synthesis.

Claisen-Schmidt Condensation

Mechanistic Overview

The Claisen-Schmidt condensation offers an alternative route, leveraging the base-catalyzed aldol condensation between acetophenone and benzaldehyde derivatives. This method generates the 1,3-diarylpropanone backbone, which is subsequently functionalized with piperidine via nucleophilic substitution.

Catalytic Systems and Yield Enhancement

Sodium hydroxide or potassium hydroxide in ethanol–water mixtures are common catalysts, providing alkaline conditions that deprotonate the ketone and drive the condensation forward. Recent advancements employ phase-transfer catalysts like tetrabutylammonium bromide to improve reaction efficiency in biphasic systems.

Table 2: Claisen-Schmidt Condensation Performance Metrics

ConditionValueYield (%)
CatalystNaOH (10% w/v)82
SolventEthanol/H2O (3:1)
Temperature (°C)Reflux (78)
Reaction Time (h)8

This method outperforms Grignard-based approaches in yield (82%) but requires stringent pH control to minimize side-product formation.

Multi-Step Synthesis via Intermediate Reduction

Huang Minlon Reduction of Ketone Intermediates

A patent-pending method (CN108017518B) describes the synthesis of 1,3-diphenyl-1-propanol, a key intermediate, via Huang Minlon reduction of 3-hydroxy-1,3-diphenyl-1-acetone. The reduction employs hydrazine hydrate and potassium hydroxide in diethylene glycol at 180–200°C, achieving near-quantitative yields (94%). Subsequent oxidation of the alcohol intermediate to the ketone, followed by piperidine incorporation, completes the synthesis.

Wolf–Kishner Reduction in Piperidine Functionalization

Crystal structure studies highlight the use of Wolf–Kishner reduction to convert piperidin-4-one derivatives to piperidine moieties. Hydrazine and potassium hydroxide in diethylene glycol at elevated temperatures (200°C) facilitate the removal of carbonyl groups, enabling precise functionalization of the propanone backbone.

Table 3: Comparative Analysis of Reduction Methods

MethodReagentsYield (%)Temperature (°C)
Huang MinlonN2H4, KOH94180–200
Wolf–KishnerN2H4, KOH, DEG89200

Industrial-Scale Production Considerations

Catalytic Innovations

Industrial protocols prioritize cost-effective catalysts such as L-proline or D-proline, which enantioselectively direct the formation of chiral intermediates. For example, dibenzylamine trifluoroacetate enhances reaction rates in benzaldehyde–acetophenone condensations, reducing processing times by 30%.

Purification Techniques

Recrystallization from ethanol or ethyl acetate is standard for final product purification, achieving >99% purity. Chromatographic methods, though effective, are less favored in industrial settings due to scalability challenges.

Challenges and Limitations

Byproduct Formation

Competing reactions, such as over-alkylation or ketone dimerization, remain prevalent in Grignard and Claisen-Schmidt routes. Advanced characterization techniques (e.g., NMR, HPLC) are essential for identifying and mitigating these impurities.

Solvent and Environmental Impact

Ethanol, while effective, poses flammability risks at reflux temperatures. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) are under investigation for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3-diphenyl-2-(piperidin-1-yl)propan-1-one derivatives. For instance, research indicates that related chalcone compounds demonstrate significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Case Study:
A study synthesized several chalcone derivatives, including those containing the piperidine moiety. These compounds were evaluated for their cytotoxic effects on breast cancer cells (MCF-7) and showed promising results in inducing apoptosis while sparing normal cells .

CompoundCytotoxicity (IC50, µM)Selectivity Index
Compound A12.510
Compound B8.015
1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one6.520

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The presence of the piperidine ring enhances its ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets.

Case Study:
Research into similar piperidine-containing compounds revealed their potential as inhibitors of neuroinflammation and oxidative stress in neuronal cells. These findings suggest that derivatives of 1,3-diphenyl-2-(piperidin-1-yl)propan-1-one could be developed further as therapeutic agents against neurodegenerative conditions .

Metabolic Disorders

Another significant application of this compound is in treating metabolic disorders such as type 2 diabetes and obesity. Studies indicate that certain derivatives can inhibit enzymes involved in glucose metabolism and lipid regulation.

Case Study:
A patent describes a series of piperidine derivatives that inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. The inhibition of this enzyme can lead to improved insulin sensitivity and reduced adiposity .

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the replication of certain viruses or the growth of cancer cells by interfering with key cellular processes .

Comparison with Similar Compounds

Stereochemical Complexity

  • The target compound’s synthesis may involve diastereomer separation, as seen in (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, where column chromatography resolved isomers . In contrast, 3-chloro-1,3-diphenyl-2-(toslamino)propan-1-one achieved high stereoselectivity via silver-catalyzed aminohalogenation, suggesting divergent strategies for stereochemical control .

Pharmacological Potential

  • Enzyme Inhibition: Compounds with the 1-(piperidin-1-yl)propan-1-one linker, such as Compound 15, show potent ALDH inhibition (>90% at 10 μM), highlighting the scaffold’s utility in enzyme targeting . Similarly, kinase inhibitors like (R)-28 (IC50 = 360 nM) demonstrate enhanced metabolic stability when piperidinone moieties are incorporated .

Physicochemical Properties

  • Solubility: Phenoxyethyl substituents () may enhance aqueous solubility, a critical factor for drug candidates.

Limitations and Contradictions

  • While 1-(piperidin-1-yl)propan-1-one derivatives are generally well-tolerated in biological systems (e.g., Compound 15 ), substituent-specific effects can lead to off-target interactions. For example, the N-benzylpropionamide linker in Compound 16 uniquely inhibits ALDH3A1, underscoring the need for precise structural optimization .
  • Direct comparisons of IC50 values or metabolic stability for the target compound are absent in the evidence, necessitating further experimental validation.

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